(3-chlorobenzo[g]benzo[b]thiophen-2-yl)-N-(4-(trifluoromethylthio)phenyl)formamide
Description
Properties
IUPAC Name |
3-chloro-N-[4-(trifluoromethylsulfanyl)phenyl]benzo[g][1]benzothiole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClF3NOS2/c21-16-15-10-5-11-3-1-2-4-14(11)17(15)27-18(16)19(26)25-12-6-8-13(9-7-12)28-20(22,23)24/h1-10H,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVFKYWYEWZCGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC(=C3Cl)C(=O)NC4=CC=C(C=C4)SC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClF3NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-chlorobenzo[g]benzo[b]thiophen-2-yl)-N-(4-(trifluoromethylthio)phenyl)formamide typically involves multi-step organic reactions. One common approach is to start with the formation of the benzo[g]benzo[b]thiophene core, followed by chlorination at the 3-position. The next step involves the introduction of the formamide group through a formylation reaction. Finally, the trifluoromethylthio group is introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(3-chlorobenzo[g]benzo[b]thiophen-2-yl)-N-(4-(trifluoromethylthio)phenyl)formamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Antimicrobial Activity
Preliminary studies suggest that derivatives of compounds similar to (3-chlorobenzo[g]benzo[b]thiophen-2-yl)-N-(4-(trifluoromethylthio)phenyl)formamide exhibit significant antimicrobial properties. For instance, compounds containing thiophene rings have been reported to show activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
Anticancer Potential
Research indicates that compounds with similar structures may possess anticancer activity. For example, studies have shown that certain thiophene derivatives can inhibit the growth of cancer cell lines, including breast cancer cells (MCF7), through mechanisms involving apoptosis and cell cycle arrest . The presence of electron-withdrawing groups like trifluoromethyl may enhance these effects by increasing the compound's lipophilicity and bioavailability.
Anti-inflammatory Properties
Compounds featuring thiophene moieties are often investigated for their anti-inflammatory effects. The structural characteristics of (3-chlorobenzo[g]benzo[b]thiophen-2-yl)-N-(4-(trifluoromethylthio)phenyl)formamide could potentially allow it to modulate inflammatory pathways, making it a candidate for further research in treating inflammatory diseases .
Material Science Applications
In addition to its biological applications, this compound may find use in material science due to its unique electronic properties. The presence of halogens and sulfur in its structure can impart specific electronic characteristics that are valuable in designing organic semiconductors or photovoltaic materials.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (3-chlorobenzo[g]benzo[b]thiophen-2-yl)-N-(4-(trifluoromethylthio)phenyl)formamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Physicochemical Properties
- Melting Points : Chlorinated analogs like 1-(2-chlorobenzoyl)-3-(2-trifluoromethylphenyl)thiourea exhibit high melting points (156–157°C) due to hydrogen bonding and aromatic stacking . The target compound’s fused benzothiophene core may further elevate its melting point.
- Solubility : The formamide group in the target compound and N-(4-methylphenyl)formamide introduces polarity, but the SCF3 and fused aromatic systems likely reduce aqueous solubility compared to simpler amides.
Table 2: Key Spectral Data for Analogous Compounds
Biological Activity
The compound (3-chlorobenzo[g]benzo[b]thiophen-2-yl)-N-(4-(trifluoromethylthio)phenyl)formamide, a member of the benzo[b]thiophene family, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by:
- A benzo[b]thiophene core,
- A chlorine atom at the 3-position,
- A trifluoromethylthio group attached to a phenyl moiety.
This unique arrangement suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Studies have shown that derivatives of benzo[b]thiophenes can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancers .
- Anti-inflammatory Properties : Some benzo[b]thiophene derivatives possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .
- Antimicrobial Effects : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains, indicating its potential use in treating infections .
The biological activity of (3-chlorobenzo[g]benzo[b]thiophen-2-yl)-N-(4-(trifluoromethylthio)phenyl)formamide is likely mediated through several mechanisms:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression, leading to apoptosis in cancer cells.
- Modulation of Signaling Pathways : It could affect pathways involved in inflammation and apoptosis, such as NF-kB and MAPK signaling pathways.
- Interaction with Enzymes : The presence of the trifluoromethylthio group may enhance binding affinity to specific enzymes involved in disease processes.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of (3-chlorobenzo[g]benzo[b]thiophen-2-yl)-N-(4-(trifluoromethylthio)phenyl)formamide.
Table 1: Summary of Biological Activities
Case Study Example
A study published in Journal of Medicinal Chemistry explored a series of benzo[b]thiophene derivatives, noting significant antitumor activity against MCF-7 breast cancer cells. The lead compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics, suggesting a promising therapeutic index .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
